4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
CAS No.:
Cat. No.: VC14784871
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O2S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-27-19-9-4-3-8-18(19)24-13-15-25(16-14-24)22(26)12-6-11-21-23-17-7-2-5-10-20(17)28-21/h2-5,7-10H,6,11-16H2,1H3 |
| Standard InChI Key | LQZACRRDFIQENH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Introduction
4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one is a complex organic compound featuring a benzothiazole moiety, a piperazine ring, and a butanone functional group. These structural components contribute to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one involves several key steps, often utilizing advanced techniques to optimize yield and purity. Industrial methods may employ microwave-assisted synthesis or one-pot multicomponent reactions to streamline the process.
Biological Activities
This compound is of interest due to its potential antibacterial, antifungal, anti-inflammatory, and analgesic effects. The benzothiazole ring may inhibit certain enzyme activities, while the piperazine component could enhance specificity and binding affinity. Studies suggest it modulates inflammatory responses through interactions with specific enzymes or receptors in biological pathways.
Potential Applications
Given its diverse biological activities, 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one is a candidate for further research in therapeutic applications. Its structural components suggest interactions with various biological targets, making it valuable for drug development.
Comparison with Similar Compounds
Similar compounds featuring benzothiazole or piperazine moieties have shown promising biological activities. For example, benzothiazole derivatives are known for their versatility in drug design, while piperazine derivatives exhibit diverse biological activities .
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on understanding its mechanism of action and optimizing its synthesis for improved yield and purity. Future studies may explore its efficacy in preclinical models to validate its potential therapeutic applications.
Data Table: Comparative Analysis of Related Compounds
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